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molecular formula C8H18O B1584603 Di-sec-butyl ether CAS No. 6863-58-7

Di-sec-butyl ether

Cat. No. B1584603
M. Wt: 130.23 g/mol
InChI Key: HHBZZTKMMLDNDN-UHFFFAOYSA-N
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Patent
US04456776

Procedure details

The procedure described in comparison Example 1 was altered so that by use of an additional dosing pump 54 kgs of the process water (total amount 204 kgs) were charged to the n-butane/n-butene mixture (feedgas and recycle gas=3,000 kgs/h) and transferred to the evaporator. Employing the same conditions as in comparison Example 1 (155° C. to 160° C., 70 bar) a temperature of 155° C. to 162° C. could be maintained in the reactor without additional heating or cooling. In the sump of a column, average amounts of 201.3 kgs (2,720 moles) of sec. butyl alcohol and 2.1 kgs (16.2 moles) of di-sec. butyl ether were obtained per hour as an approx. 99% purity crude alcohol. 101.5 kgs of n-butene and 46.4 kgs of n-butane were obtained as an approx. 59% mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butane n-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH3:4].C=CCC.[CH:9]([OH:13])([CH2:11][CH3:12])[CH3:10]>O>[CH:2]([O:13][CH:9]([CH2:11][CH3:12])[CH3:10])([CH2:3][CH3:4])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)O
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
n-butane n-butene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC.C=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to the evaporator
CUSTOM
Type
CUSTOM
Details
as in comparison Example 1 (155° C. to 160° C., 70 bar)
CUSTOM
Type
CUSTOM
Details
a temperature of 155° C. to 162° C.
TEMPERATURE
Type
TEMPERATURE
Details
could be maintained in the reactor
TEMPERATURE
Type
TEMPERATURE
Details
without additional heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(CC)OC(C)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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